Thiazole, 5-(dibromomethyl)-4-methyl-
Description
The compound is synthesized via bromination of 4,5-dimethylthiazole using 3.3 equivalents of N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator, yielding 4-(bromomethyl)-5-(dibromomethyl)thiazole as a key intermediate . This bromination strategy highlights the reactivity of the methyl groups on the thiazole ring, enabling selective substitution.
Properties
CAS No. |
185145-59-9 |
|---|---|
Molecular Formula |
C5H5Br2NS |
Molecular Weight |
270.98 g/mol |
IUPAC Name |
5-(dibromomethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3 |
InChI Key |
GUCBPUJWNBTZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Radical-Initiated Bromination with NBS
In a seminal study, Al Hariri et al. demonstrated that treating 4,5-dimethylthiazole with 3.3 equivalents of NBS in the presence of azobisisobutyronitrile (AIBN) as a radical initiator yields 4-(bromomethyl)-5-(dibromomethyl)thiazole in good yields (62–68%). The reaction proceeds via a free-radical mechanism, where AIBN generates bromine radicals that abstract hydrogen atoms from the methyl groups of the thiazole ring, leading to sequential bromination. The selectivity for dibromination at the 5-position is attributed to the stability of the intermediate radical species, which is influenced by the electron-donating effects of the thiazole’s nitrogen and sulfur atoms.
Key Reaction Conditions
- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
- Temperature : Reflux (~80°C for CCl₄)
- Molar Ratios :
- 4,5-Dimethylthiazole : NBS : AIBN = 1 : 3.3 : 0.1
- Reaction Time : 12–24 hours
Characterization data for the product includes:
Selectivity and Byproduct Formation
Selective bromination at the 5-position is challenging due to competing tribromination or tetrabromination. Sigma-Aldrich reports that varying the equivalents of NBS (1.0–4.0) and adjusting the reaction temperature (50–100°C) can modulate selectivity. For instance, using 2.2 equivalents of NBS at 60°C predominantly yields the monobrominated derivative, whereas 3.3 equivalents at 80°C favor the dibrominated product.
Alternative Synthetic Routes via Thiazoline Intermediates
Thioamide-Based Cyclization
A patent by US4468517A describes a two-step process for synthesizing 4-halomethylthiazoles:
- Cyclization : Reacting a thioamide (e.g., dimethylaminothioacetamide) with 1,3-dichloropropanone in a haloalkane solvent (e.g., dichloromethane) in the presence of sodium bicarbonate forms a hydroxythiazoline intermediate.
- Dehydration : Treating the intermediate with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the 4-halomethylthiazole.
While this method is effective for 4-chloromethyl or 4-bromomethyl derivatives, achieving 5-(dibromomethyl) substitution requires additional bromination steps, making it less efficient than direct NBS bromination.
Thiocarbamide-Mediated Ring Formation
Chinese patent CN113105410A highlights the use of thiocarbamide and ionic liquid catalysts supported on SBA-15 molecular sieves for thiazole synthesis. Although this method targets 4-methyl-5-(2-acetoxyethyl)thiazole, the principles are transferable:
- Step 1 : React 3-halo-5-acetoxy-2-pentanone with thiocarbamide.
- Step 2 : Catalyze cyclization using 1-butyl-3-methylimidazolium acetate/SBA-15.
Adapting this approach for 5-(dibromomethyl)-4-methylthiazole would require brominated ketone precursors, which may introduce scalability challenges.
Mechanistic and Analytical Considerations
Frontier Molecular Orbital (FMO) Analysis
Semiempirical PM3 calculations reveal that the regioselectivity of cycloaddition reactions involving thiazole o-quinodimethanes (generated from 5-(dibromomethyl)-4-methylthiazole) correlates with the HOMO-LUMO interactions between the diene and dienophile. For example, the LUMO of acrylate dienophiles preferentially interacts with the HOMO of the thiazole-derived diene, dictating the formation of specific regioisomers.
Spectroscopic Validation
- UV-Vis : The dibromomethyl group introduces a redshift in the absorption spectrum (λₘₐₓ ~275 nm).
- Mass Spectrometry : ESI-MS ([M+H]⁺) for C₅H₆Br₂NS: m/z = 295.8 (calc. 295.9).
Comparative Analysis of Methods
Industrial and Environmental Considerations
Chemical Reactions Analysis
Thiazole, 5-(dibromomethyl)-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The dibromomethyl group can participate in cyclization reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium iodide can lead to the formation of thiazole o-quinodimethane intermediates .
Scientific Research Applications
Thiazole, 5-(dibromomethyl)-4-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: Researchers use this compound to study various biological processes and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: Thiazole derivatives, including Thiazole, 5-(dibromomethyl)-4-methyl-, are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 5-(dibromomethyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole derivatives with substituents at positions 4 and 5 exhibit diverse chemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Reactivity: The dibromomethyl group (–CHBr₂) in the target compound introduces greater steric hindrance and electrophilicity compared to mono-bromo or non-halogenated analogs. This makes it more reactive in nucleophilic substitution reactions, as seen in TDAE-mediated syntheses of oxiranes from dibromomethyl benzoxazolones .
- Biological Activity: Chloroethyl (Clomethiazole) and hydroxyethyl derivatives exhibit marked bioactivity (e.g., CNS effects), whereas brominated analogs are less explored pharmacologically.
- Physical Properties : Hydroxyethyl derivatives (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) are liquids with moderate boiling points (~272°C), while brominated analogs likely have higher molecular weights and reduced solubility in polar solvents .
Q & A
Basic: What are reliable synthetic routes for 5-(dibromomethyl)-4-methylthiazole, and how are intermediates characterized?
Answer:
The synthesis of thiazole derivatives often employs condensation reactions between α-haloketones and thioamides. For 5-(dibromomethyl)-4-methylthiazole, bromination of a pre-existing methyl group at position 5 using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions is a plausible route . Key intermediates (e.g., 4-methylthiazole derivatives) should be characterized via:
- 1H/13C NMR : To confirm substitution patterns and bromine incorporation (e.g., chemical shifts for dibromomethyl groups typically appear at δ 4.5–5.5 ppm for CH₂Br₂ analogs) .
- IR Spectroscopy : To detect C-Br stretching vibrations (~500–600 cm⁻¹) .
- Mass Spectrometry : For molecular ion verification (e.g., exact mass for C₅H₆Br₂NS: ~295.81 g/mol) .
Advanced: How can computational modeling optimize reaction conditions for introducing dibromomethyl groups?
Answer:
Density Functional Theory (DFT) studies can predict the electrophilic reactivity of brominating agents and the stability of intermediates. For example:
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, acetonitrile) to enhance bromine electrophilicity .
- Transition-State Analysis : Identify energy barriers for bromine substitution vs. side reactions (e.g., ring bromination) .
- Post-Synthesis Validation : Compare computed NMR/IR spectra with experimental data to confirm product identity .
Basic: What analytical techniques resolve structural ambiguities in dibromomethyl-thiazole derivatives?
Answer:
- X-ray Crystallography : Definitive for confirming the dibromomethyl group’s position and stereoelectronic effects on the thiazole ring .
- HPLC-MS Coupling : To detect trace impurities (e.g., debrominated byproducts) and assess purity (>95% required for biological assays) .
- Elemental Analysis : Verify Br content (theoretical Br%: ~54.2% for C₅H₆Br₂NS) .
Advanced: How does the dibromomethyl group influence thiazole reactivity in cross-coupling reactions?
Answer:
The Br atoms in 5-(dibromomethyl)-4-methylthiazole serve as leaving groups, enabling:
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for drug discovery .
- Nucleophilic Substitution : React with amines or thiols to generate functionalized thiazoles (e.g., antimicrobial agents) .
Key Considerations : - Steric hindrance from the 4-methyl group may slow reactivity; optimize catalyst loading (1–5 mol%) .
- Monitor reaction progress via TLC (Rf shifts) or in-situ FTIR .
Basic: What safety protocols are critical when handling dibromomethyl-thiazoles?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to bromine vapors.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .
Advanced: How can enzyme inhibition assays elucidate the biological role of 5-(dibromomethyl)-4-methylthiazole?
Answer:
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., thiamine pyrophosphate-dependent enzymes) .
- Kinetic Studies : Use Michaelis-Menten assays to determine IC₅₀ values. For example, test inhibition of transketolase (linked to cancer metabolism) .
- Structural Biology : Co-crystallize the compound with target enzymes to map binding interactions (e.g., halogen bonds with active-site residues) .
Basic: How to address low yields in dibromomethyl-thiazole synthesis?
Answer:
Common issues and solutions:
- Incomplete Bromination : Increase reaction time (24–48 hrs) or use excess PBr₃ (1.5–2 eq) .
- Byproduct Formation : Add molecular sieves to absorb HBr, reducing side reactions .
- Purification Challenges : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Advanced: Can 5-(dibromomethyl)-4-methylthiazole act as a photoaffinity probe in proteomics?
Answer:
Yes, via:
- UV Activation : The C-Br bond cleaves under UV light (254 nm), generating reactive carbene intermediates for target protein labeling .
- Click Chemistry Compatibility : Incorporate an alkyne handle for post-labeling with azide-functionalized fluorophores .
Validation : Confirm labeling specificity using SDS-PAGE and Western blotting .
Basic: What are the stability profiles of 5-(dibromomethyl)-4-methylthiazole under varying storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis to 5-(hydroxymethyl) derivatives .
- Long-Term Stability : Monitor via periodic NMR/HPLC over 6–12 months .
Advanced: How to design SAR studies for dibromomethyl-thiazole derivatives in anticancer research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
